molecular formula C13H6F5NO3 B3031927 Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- CAS No. 87002-18-4

Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-

Cat. No.: B3031927
CAS No.: 87002-18-4
M. Wt: 319.18 g/mol
InChI Key: ZBEFSXOWVLJJQM-UHFFFAOYSA-N
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Description

Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms and a nitrophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Formation of Pentafluorobenzyl Chloride: Pentafluorobenzene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to form pentafluorobenzyl chloride.

    Etherification: The final step involves the reaction of 4-nitrophenol with pentafluorobenzyl chloride under basic conditions to yield Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.

    Reduction: The major product is the corresponding aniline derivative.

    Oxidation: Products include carboxylic acids, aldehydes, and ketones depending on the reaction conditions.

Scientific Research Applications

Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and the nitrophenoxy group may influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzene: Similar structure but lacks the nitrophenoxy group.

    4-Nitrophenol: Contains the nitrophenoxy group but lacks the fluorinated benzene ring.

    Pentafluorotoluene: Similar fluorinated benzene ring but with a methyl group instead of the nitrophenoxy group.

Uniqueness

Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is unique due to the combination of fluorine atoms and the nitrophenoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(4-nitrophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO3/c14-9-8(10(15)12(17)13(18)11(9)16)5-22-7-3-1-6(2-4-7)19(20)21/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFSXOWVLJJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236070
Record name Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87002-18-4
Record name Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087002184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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